Ethyl 3-Bromo-4-iodophenylacetate
Description
Properties
Molecular Formula |
C10H10BrIO2 |
|---|---|
Molecular Weight |
368.99 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-4-iodophenyl)acetate |
InChI |
InChI=1S/C10H10BrIO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 |
InChI Key |
ZGXZMDLTWIQYGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)I)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 3 Bromo 4 Iodophenylacetate
Strategic Retrosynthetic Analysis for Di-substituted Arylacetates
Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is broken down into simpler, commercially available starting materials through a series of logical steps. youtube.com For a di-substituted arylacetate like Ethyl 3-Bromo-4-iodophenylacetate, the primary disconnections involve the ester group and the halogen-carbon bonds on the aromatic ring.
A plausible retrosynthetic route would first disconnect the ester linkage, leading back to 3-bromo-4-iodophenylacetic acid and ethanol (B145695). This simplifies the target, focusing the challenge on the synthesis of the di-halogenated phenylacetic acid. Further disconnection of the carbon-halogen bonds is then considered. The order of introduction of the halogens is critical and depends on the directing effects of the substituents present on the ring at each stage.
Regioselective Halogenation Approaches for Aromatic Rings
The core of synthesizing this compound lies in the ability to introduce bromine and iodine atoms at specific positions on the aromatic ring. This requires a deep understanding of the directing effects of substituents in electrophilic aromatic substitution (EAS) reactions. fiveable.me
The introduction of a bromine atom onto an aromatic ring is a classic example of electrophilic aromatic substitution. fiveable.me The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. nih.govstudysmarter.co.uk For instance, an electron-donating group will direct an incoming electrophile to the ortho and para positions, while an electron-withdrawing group will direct it to the meta position. nih.gov
To achieve the desired 3-bromo substitution pattern, one might start with a precursor that has a directing group favoring this position. Alternatively, modern synthetic methods offer more precise control. For example, the use of bulky brominating agents or specific catalysts can enhance selectivity for a particular position. nih.gov Some common brominating agents include N-bromosuccinimide (NBS) in the presence of a catalyst like silica (B1680970) gel. nih.gov
| Reagent/Catalyst System | Selectivity | Reference |
| N-Bromosuccinimide (NBS)/Silica Gel | Good for regioselective brominations | nih.gov |
| Tetraalkylammonium Tribromides | Highly para-selective for phenols | nih.gov |
| Zeolites | High para-selectivity for toluene-like substrates | nih.gov |
Iodination of aromatic rings is generally more challenging than bromination due to the lower electrophilicity of iodine. nih.govacs.org However, various methods have been developed to achieve efficient and regioselective iodination. nih.govacs.org
Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). organic-chemistry.orgorganic-chemistry.org The choice of reagent and reaction conditions can significantly influence the outcome. For instance, organocatalytic methods using thiourea (B124793) derivatives with DIH in acetonitrile (B52724) have shown high regioselectivity and yield for a range of aromatic substrates. organic-chemistry.orgorganic-chemistry.org Another approach involves the use of silver salts, such as Ag₂SO₄, in combination with I₂, which can provide access to valuable iodoarene intermediates. nih.gov
| Iodinating Agent | Conditions | Key Features | Reference |
| 1,3-diiodo-5,5-dimethylhydantoin (DIH) with thiourea catalyst | Acetonitrile | Highly regioselective, high yields | organic-chemistry.org |
| N-Iodosuccinimide (NIS) with trifluoroacetic acid | Mild conditions | Excellent yields, short reaction times | organic-chemistry.org |
| Iodine (I₂) with an oxidizing agent (e.g., H₂O₂) | Acidic medium (e.g., MeOH with strong acid) | Selective for electron-rich arenes | organic-chemistry.org |
| Silver(I) triflimide with N-iodosuccinimide (NIS) | Mild conditions | Suitable for a wide range of arenes | organic-chemistry.org |
Esterification Methods for Phenylacetic Acid Derivatives
Once the 3-bromo-4-iodophenylacetic acid intermediate is synthesized, the final step is esterification with ethanol to yield the target molecule. Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and widely used method. jocpr.com However, to drive the equilibrium towards the product, an excess of the alcohol or removal of water is often necessary. researchgate.net
Alternative methods that offer milder conditions and higher yields include the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. For instance, reacting the phenylacetic acid derivative with thionyl chloride would produce the corresponding acid chloride, which readily reacts with ethanol to form the ester. youtube.com The use of solid acid catalysts, such as cation-exchange resins like Amberlyst-15, has also been shown to be effective for the esterification of phenylacetic acid and its derivatives, offering the advantage of easy separation and catalyst reusability. jocpr.comresearchgate.net
| Method | Reagents | Advantages | Reference |
| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst | Simple, well-established | jocpr.com |
| Acid Chloride Formation | Carboxylic acid, thionyl chloride, then alcohol | High yield, irreversible | youtube.com |
| Solid Acid Catalysis | Carboxylic acid, alcohol, solid acid catalyst (e.g., Amberlyst-15) | Easy catalyst separation, reusable | jocpr.comresearchgate.net |
Purification and Isolation Strategies for Synthetic Intermediates
The purification of intermediates and the final product is a critical aspect of any multi-step synthesis. emu.edu.tr Common techniques used in organic chemistry include crystallization, distillation, and chromatography. emu.edu.trstudymind.co.ukbyjus.com
Crystallization/Recrystallization: This technique is highly effective for purifying solid compounds. studymind.co.uksimsonpharma.com It relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. simsonpharma.com Slow cooling of a saturated solution allows for the formation of pure crystals. emu.edu.tr
Distillation: This method is used to purify liquids based on differences in their boiling points. studymind.co.uksimsonpharma.com For compounds that are sensitive to high temperatures, vacuum distillation can be employed to lower the boiling point. byjus.comsimsonpharma.com
Chromatography: This is a powerful separation technique that can be used for both purification and analysis. emu.edu.trbyjus.com Column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are common variants used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. emu.edu.tr
The choice of purification method depends on the physical state of the compound and the nature of the impurities present. emu.edu.tr
Development of Sustainable and Green Synthesis Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. cdnsciencepub.com The goal is to develop processes that are more environmentally friendly by using less hazardous substances, reducing waste, and improving energy efficiency.
For the synthesis of halogenated aromatic compounds like this compound, green approaches could involve:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water or ionic liquids.
Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. cdnsciencepub.com For instance, the use of hydrogen peroxide as a green oxidant for in situ generation of "Br+" or "I+" from ammonium (B1175870) halides in aqueous acetic acid has been reported for the halogenation of aromatic heterocycles. cdnsciencepub.comresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
While the direct application of these green methods to the synthesis of this compound may require further research and development, they represent an important direction for future synthetic strategies.
Mechanistic Investigations of Reactivity and Transformation Pathways
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org For a substrate like Ethyl 3-Bromo-4-iodophenylacetate, palladium-catalyzed reactions are particularly relevant due to their high efficiency and functional group tolerance. researchgate.net The differential reactivity of the aryl-iodide and aryl-bromide bonds is the key to achieving selective transformations. uvic.ca
For this compound, the catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. nobelprize.org This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) and concludes with reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com
The oxidative addition of an aryl halide to a palladium(0) complex is often the rate-determining step in the catalytic cycle. uwindsor.ca The reactivity of aryl halides in this step generally follows the order I > Br > OTf >> Cl > F. libretexts.org This trend is attributed to the decreasing strength of the carbon-halogen bond down the group. For this compound, the C-I bond is significantly weaker than the C-Br bond, making it more susceptible to oxidative addition.
This difference in reactivity allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact. Experimental and computational studies on various dihaloarenes have consistently shown that palladium catalysts will preferentially react at the more reactive halogen site. rsc.orgchemrxiv.org
Table 1: Theoretical Relative Rates of Oxidative Addition for Aryl Halides with a Pd(0) Catalyst
| Aryl Halide | Relative Rate of Oxidative Addition |
| Aryl Iodide | ~103 - 106 |
| Aryl Bromide | ~101 - 103 |
| Aryl Chloride | 1 |
This table presents generalized relative rates based on literature for typical palladium-catalyzed reactions and is intended for illustrative purposes.
Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent to the palladium(II) center. nih.gov In the context of the Suzuki-Miyaura reaction, this involves an organoboron reagent. The rate of transmetalation is influenced by the nature of the base, the solvent, and the specific organoboron species. nih.gov The base plays a crucial role in activating the organoboron reagent, typically by forming a more nucleophilic "ate" complex. nih.gov
The kinetics of transmetalation are typically second order, depending on the concentrations of both the palladium(II) complex and the organoboron reagent. nih.gov The stereochemistry of the organic group being transferred is generally retained during this step.
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. nih.govprinceton.edu This step is generally facile and irreversible. The mechanism can be influenced by the coordination number and geometry of the palladium complex. acs.orgnih.gov For most cross-coupling reactions, reductive elimination proceeds from a cis-complex.
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds due to the stability and low toxicity of the organoboron reagents. nih.govyoutube.commdpi.com For this compound, a selective Suzuki-Miyaura coupling can be achieved at the C-I position.
Optimization of the reaction conditions is crucial for achieving high selectivity and yield. Key parameters to consider include the choice of palladium catalyst, ligand, base, and solvent. For the selective coupling at the C-I position, milder reaction conditions (e.g., lower temperatures) are generally preferred to minimize competing reactions at the C-Br bond.
The scope of the reaction with respect to the boron reagent is broad, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups.
The choice of ligand coordinated to the palladium center has a profound impact on the reactivity and selectivity of the cross-coupling reaction. rsc.orgnih.gov Ligands can influence the electronic and steric properties of the catalyst, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination. researchgate.netpolyu.edu.hkchemrxiv.org
For the selective coupling of this compound, ligands that promote high rates of oxidative addition at the C-I bond while having a lower propensity to activate the C-Br bond are desirable. Bulky, electron-rich phosphine (B1218219) ligands are often effective in promoting the oxidative addition of aryl halides. polyu.edu.hk The use of specific ligands can also influence the chemoselectivity in dihalogenated substrates by modulating the relative activation barriers for the two different C-X bonds. whiterose.ac.ukelsevierpure.com
Table 2: Illustrative Ligand Effects on the Chemoselectivity of Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Ligand | Ratio of C-I Coupling Product to C-Br Coupling Product (at 50% conversion) |
| PPh3 | 95:5 |
| P(t-Bu)3 | >99:1 |
| XPhos | 98:2 |
| SPhos | 97:3 |
This table presents hypothetical data to illustrate the concept of ligand-controlled selectivity in the Suzuki-Miyaura coupling of a dihaloarene. The values are based on general trends observed in the literature.
Suzuki-Miyaura Coupling: Optimization and Scope with Boron Reagents
Chemoselective Coupling of Bromine vs. Iodine
The presence of two different halogen atoms on the aromatic ring of this compound—bromine and iodine—presents an opportunity for chemoselective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this selectivity. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This reactivity difference stems from the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making the oxidative addition of a palladium(0) catalyst to the C-I bond a more facile and kinetically favored process.
This inherent reactivity difference allows for the selective transformation of the iodo-substituent while leaving the bromo-substituent intact. For instance, in Sonogashira couplings, performing the reaction at room temperature typically results in the exclusive coupling at the iodine position. wikipedia.org The C-Br bond generally requires higher temperatures to react. wikipedia.org This principle allows for a stepwise functionalization strategy, where the iodine is first replaced via a cross-coupling reaction, and the bromine can then be targeted for a subsequent, different coupling reaction under more forcing conditions. The ability to modulate reaction conditions, such as temperature and the choice of catalyst and ligands, is crucial for achieving high chemoselectivity. nih.gov
Sonogashira Coupling: Alkynylation of Aryl Halides
The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and has become a staple in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. wikipedia.orgrsc.orgnih.gov For a substrate like this compound, the Sonogashira coupling offers a direct route to introduce an alkyne moiety at the aromatic ring, typically at the more reactive iodine position. The reaction is generally carried out under mild conditions, often at room temperature and with a mild base, which contributes to its broad applicability and tolerance of various functional groups. wikipedia.org
Copper Co-catalysis and Copper-Free Systems
The traditional Sonogashira reaction employs a dual catalytic system consisting of a palladium catalyst and a copper(I) co-catalyst, typically copper(I) iodide (CuI). wikipedia.orgorganic-chemistry.org
Copper Co-catalyzed Systems: In the classical mechanism, two interconnected catalytic cycles are proposed. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation and reductive elimination. wikipedia.org The copper cycle's role is to activate the terminal alkyne by forming a copper(I) acetylide species. acs.org This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkyne group to the palladium center. The use of a copper co-catalyst allows the reaction to proceed under very mild conditions, often at room temperature. libretexts.orgnih.gov
Copper-Free Systems: Despite its effectiveness, the copper co-catalyst can lead to an undesirable side reaction known as Glaser coupling, which is the homocoupling of the terminal alkyne to form diynes. vander-lingen.nl To circumvent this issue and to simplify reaction procedures, copper-free Sonogashira protocols have been developed. rsc.orgvander-lingen.nl These systems rely solely on a palladium catalyst, often in combination with specific ligands and bases. organic-chemistry.org The mechanism in the absence of copper is thought to involve the formation of palladium acetylide complexes directly. acs.org While early copper-free methods sometimes required harsher conditions or were slower, significant advancements have led to highly efficient copper-free systems that operate under mild conditions, sometimes even in aqueous media. rsc.orgorganic-chemistry.orgorganic-chemistry.org The choice between a copper-cocatalyzed and a copper-free system often depends on the specific substrates and the desired purity of the final product, balancing the benefits of mild conditions against the risk of homocoupling.
Table 1: Comparison of Sonogashira Coupling Systems
| Feature | Copper Co-catalyzed System | Copper-Free System |
| Catalyst | Palladium complex + Copper(I) salt (e.g., CuI) | Palladium complex only |
| Key Intermediate | Copper(I) acetylide | Palladium(II) bisacetylide complex |
| Common Side Reaction | Glaser (alkyne) homocoupling | Can be slower or require specific ligands |
| Reaction Conditions | Typically very mild, room temperature | Conditions have improved to be mild |
| Primary Advantage | High reaction rates at low temperatures | Avoids alkyne homocoupling, simpler workup |
Stereoelectronic Influence of Substituents on Aryl Bromides and Iodides
The rate and efficiency of the Sonogashira coupling are significantly influenced by the electronic nature of the substituents on the aryl halide. The general reactivity trend for halogens in palladium-catalyzed couplings is I > Br > Cl. wikipedia.org Therefore, for this compound, the reaction will preferentially occur at the C-I bond.
Stille Coupling: Applications with Organostannanes
The Stille reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide. wikipedia.orgnumberanalytics.com This reaction is renowned for its versatility and, crucially, its exceptional tolerance for a wide array of functional groups. uwindsor.cathermofisher.com For this compound, the Stille coupling provides a powerful method to introduce various carbon-based fragments (like vinyl, aryl, or alkyl groups) by reacting it with an appropriate organostannane reagent (R-SnR'₃). numberanalytics.com The reaction proceeds via a catalytic cycle similar to other cross-couplings: oxidative addition, transmetalation, and reductive elimination. numberanalytics.com
Functional Group Tolerance and Limitations
A primary advantage of the Stille coupling is its remarkable functional group tolerance. The organostannane reagents are stable to air and moisture, and the reaction conditions are generally mild, which prevents the degradation of sensitive functionalities. wikipedia.orgthermofisher.com A wide range of functional groups are compatible with Stille conditions, including esters (as in this compound), amides, amines, ketones, and hydroxyl groups. thermofisher.com
However, the reaction is not without limitations. A common side reaction is the homocoupling of the organostannane reagent. wikipedia.org Furthermore, the reaction can be sluggish with sterically hindered organostannanes or those with substitution on the α-carbon. wikipedia.org The choice of solvent and palladium ligand can be critical for overcoming these limitations and achieving good yields. numberanalytics.com
Table 2: Functional Group Compatibility in Stille Coupling
| Functional Group | Compatibility | Notes |
| Esters (-COOR) | High | Well-tolerated, making it suitable for this compound. thermofisher.com |
| Ketones (-COR) | High | Generally compatible under standard conditions. thermofisher.com |
| Amines (-NH₂, -NHR) | High | Tolerated, unlike some other organometallic reactions. thermofisher.com |
| Alcohols (-OH) | High | The hydroxyl group is typically compatible. thermofisher.com |
| Aldehydes (-CHO) | Moderate | Can sometimes undergo side reactions; protection may be needed. |
| Carboxylic Acids (-COOH) | High | Generally tolerated. thermofisher.com |
Strategies for Minimizing Residual Tin Contamination
A significant drawback of the Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the desired product. numberanalytics.comthermofisher.com This is a critical issue, especially in the synthesis of pharmaceutical compounds. Consequently, several strategies have been developed to mitigate tin contamination.
Common Strategies for Tin Removal:
Aqueous Workup with Potassium Fluoride (B91410) (KF): This is one of the most common methods. Washing the reaction mixture with a saturated aqueous solution of KF precipitates the tin byproducts as insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration through Celite. rochester.edu
Chromatographic Purification: Flash chromatography on silica (B1680970) gel can be effective. Using an eluent containing a small amount of an amine, such as triethylamine (B128534) (~2-5%), can help in retaining the tin residues on the column. rochester.edu Another approach involves using a stationary phase of silica mixed with powdered anhydrous potassium carbonate. sdlookchem.com
Alternative Reagents/Workups: Treatment with reagents like di-n-butyl-iminodiacetic acid (DBIDA) can form highly polar tin complexes that are easily separated. Partitioning the crude product between hexane (B92381) and acetonitrile (B52724) has also proven effective in some cases. researchgate.net
Catalytic Tin Protocols: More advanced methods aim to use only a catalytic amount of the tin reagent, which is regenerated in situ. msu.edu This approach significantly reduces the amount of tin waste generated. msu.edu
The selection of the appropriate purification method depends on the scale of the reaction and the required purity level of the final compound.
Related Cross-Coupling Methodologies (e.g., Heck, Negishi, Buchwald-Hartwig)
This compound is a prime candidate for sequential cross-coupling reactions due to the different reactivities of the aryl-iodide and aryl-bromide bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization. nih.gov This reactivity difference is based on the bond dissociation energies (BDEs), where the C-I bond is weaker and thus more susceptible to oxidative addition to a low-valent palladium center, which is the initial step in many cross-coupling catalytic cycles. wikipedia.orgyoutube.com
Heck Reaction: The Heck reaction, a palladium-catalyzed method for the coupling of unsaturated halides with alkenes, is expected to proceed with high selectivity at the C-I position of this compound. wikipedia.orgorganic-chemistry.org By carefully controlling reaction conditions, such as temperature and catalyst system, it is possible to achieve mono-vinylation at the 4-position, leaving the C-Br bond intact for subsequent transformations. researchgate.netnih.gov
Table 1: Representative Conditions for Selective Heck Reaction
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Forms the active Pd(0) species. nih.gov |
| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the Pd catalyst. |
| Base | NEt₃, K₂CO₃ | Neutralizes the generated hydrohalic acid. wikipedia.org |
| Solvent | DMF, NMP, Dioxane | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80-120 °C | Provides energy for oxidative addition and subsequent steps. researchgate.net |
Negishi Coupling: In Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, the same C-I bond selectivity is anticipated. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. nih.govyoutube.com The coupling of this compound with an organozinc reagent would preferentially yield the 4-substituted product. The greater reactivity of the C-I bond over the C-Br bond in the oxidative addition step of the palladium catalytic cycle is the basis for this selectivity. youtube.com
Table 2: Typical Conditions for Selective Negishi Coupling
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the cross-coupling. organic-chemistry.org |
| Organozinc Reagent | R-ZnX | The nucleophilic coupling partner. youtube.com |
| Solvent | THF, Dioxane | Reaction medium. nih.gov |
| Temperature | Room Temperature to 80 °C | Depends on the reactivity of the coupling partners. nih.gov |
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond formation reaction also exhibits high selectivity for aryl iodides over aryl bromides. wikipedia.orglibretexts.org When this compound is subjected to Buchwald-Hartwig amination conditions, the amino group is selectively introduced at the 4-position. acs.org This chemoselectivity is well-documented for dihaloarenes and is a cornerstone of their use in sequential synthesis. nih.govrsc.org
Table 3: General Conditions for Selective Buchwald-Hartwig Amination
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium source for the active catalyst. wikipedia.org |
| Ligand | XPhos, SPhos, BINAP | Bulky, electron-rich phosphine ligands that facilitate reductive elimination. rsc.org |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the catalytic cycle. wikipedia.org |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent. libretexts.org |
| Temperature | 80-110 °C | To overcome the activation energy of the reaction. libretexts.org |
Other Key Transformation Reactions and Reactivity Studies
Beyond cross-coupling, the functional groups of this compound can undergo a variety of other transformations.
Nucleophilic aromatic substitution (SₙAr) on this compound is generally disfavored. The benzene (B151609) ring is not sufficiently activated by electron-withdrawing groups to facilitate the addition-elimination mechanism of SₙAr. The presence of the ester group provides some electron-withdrawing character, but it is not typically strong enough to enable SₙAr with common nucleophiles under standard conditions. For SₙAr to occur, strongly electron-withdrawing groups (like nitro groups) are usually required in the ortho and/or para positions to the leaving group. youtube.com
The ethyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-Bromo-4-iodophenylacetic acid. This reaction is typically carried out under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent), followed by acidic workup. Alternatively, acid-catalyzed hydrolysis can also be employed.
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed.
The selective reduction of the functional groups in this compound is a potential synthetic route to various derivatives.
Reduction of Halides: The aryl halides can be reduced to the corresponding C-H bonds. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can be employed. The C-I bond is more readily reduced than the C-Br bond, allowing for selective de-iodination to yield Ethyl 3-bromophenylacetate under controlled conditions. More potent reducing agents or harsher conditions would lead to the reduction of both halogens. researchgate.net
Reduction of the Ester: The ethyl ester can be reduced to the corresponding primary alcohol, 2-(3-Bromo-4-iodophenyl)ethanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Sodium borohydride (B1222165) is generally not strong enough to reduce esters. evitachem.com Care must be taken as these powerful hydrides can also potentially reduce the aryl halides.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). mdpi.comrsc.org The strength of the halogen bond generally follows the trend I > Br > Cl > F. nih.gov In this compound, both the iodine and bromine atoms can participate in halogen bonding, with the iodine being the stronger halogen bond donor. nih.gov
These interactions can play a role in the solid-state packing of the molecule and can influence its reactivity in solution by pre-organizing the substrate for a specific reaction pathway. For instance, the interaction of the iodine atom with a Lewis basic site on a catalyst or reagent could direct reactivity to the 4-position.
The aryl halide moieties in this compound can participate in radical reactions. For example, under certain conditions, such as those used in some variations of the Heck reaction or in specific radical-mediated cyclizations, a radical can be generated at the aryl position. researchgate.net The relative ease of homolytic cleavage of the C-X bond (C-I < C-Br) suggests that radical formation would be more facile at the C-I position. Such radical intermediates can then undergo a variety of transformations, including cyclization onto a tethered functional group. For instance, a radical generated at the phenyl ring could potentially interact with the ester functionality, although direct radical cyclizations involving simple esters are less common without specific activating groups. researchgate.netnih.gov
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
The utility of ethyl 3-bromo-4-iodophenylacetate as a foundational element in organic synthesis is primarily attributed to its capacity to undergo sequential, site-selective cross-coupling reactions. This characteristic enables the introduction of different substituents at specific positions on the phenyl ring, a crucial step in building complex molecular frameworks.
While specific, publicly documented total syntheses employing this compound are not widely available, its structure suggests a significant potential as a precursor for complex, bioactive molecules. The phenylacetate (B1230308) moiety is a common structural motif in many pharmaceuticals and natural products. The ability to selectively functionalize the 3- and 4-positions of the phenyl ring through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings would allow for the systematic elaboration of the core structure. For instance, the more reactive carbon-iodine bond could be targeted in a first coupling reaction, followed by a second coupling at the carbon-bromine bond, enabling the introduction of two different aryl, alkyl, or other functional groups.
Halogenated phenylacetic acids and their esters are known precursors for the synthesis of various heterocyclic compounds. Although direct examples involving this compound are scarce in the literature, related α-haloketones and similar structures are extensively used in the synthesis of furans, pyrroles, and other heterocycles. mdpi.com The ester functionality of this compound can be readily converted to other functional groups, such as amides or ketones, which can then participate in cyclization reactions to form heterocyclic rings. The presence of the halogen atoms provides handles for further diversification of the resulting heterocyclic systems.
The primary and most direct application of this compound lies in the construction of highly substituted phenylacetate scaffolds. These scaffolds are valuable intermediates in drug discovery and medicinal chemistry. The differential reactivity of the C-I and C-Br bonds is key. Palladium-catalyzed cross-coupling reactions, for example, can be tuned to selectively react at the iodine position over the bromine position under specific conditions. This allows for a stepwise introduction of substituents, providing a high degree of control over the final molecular structure.
Table 1: Potential Sequential Cross-Coupling Reactions of this compound
| Step | Reagent/Catalyst | Position Functionalized | Resulting Intermediate |
| 1 | Arylboronic acid, Pd(PPh₃)₄, base | 4-position (from C-I) | Ethyl 3-bromo-4-arylphenylacetate |
| 2 | Alkyne, PdCl₂(PPh₃)₂, CuI, base | 3-position (from C-Br) | Ethyl 4-aryl-3-alkynylphenylacetate |
This table represents a hypothetical reaction sequence based on known organometallic chemistry principles.
Applications in Materials Science and Polymer Chemistry Research
The unique electronic and structural properties of dihalogenated aromatic compounds make them attractive candidates for the development of novel organic materials.
While direct polymerization of this compound is not a common application, its derivatives hold promise as monomers for functional polymers. Through cross-coupling reactions, the bromo and iodo groups can be replaced with polymerizable functionalities, such as vinyl or acetylene (B1199291) groups. The resulting monomers could then be used in polymerization reactions (e.g., radical, condensation, or ring-opening metathesis polymerization) to create polymers with tailored properties. The phenylacetate group could also be modified to introduce specific functionalities along the polymer chain.
Substituted phenylacetates and related aromatic compounds are integral components of many organic electronic materials. For instance, the core structures of some molecules used in Organic Light Emitting Diodes (OLEDs) and liquid crystals are built upon substituted aromatic rings. This compound can serve as a starting material for the synthesis of these complex molecules. The ability to introduce a variety of substituents at the 3- and 4-positions allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, which is crucial for the performance of OLEDs. Similarly, the shape and polarity of the molecule, which are critical for liquid crystalline behavior, can be precisely controlled through synthetic modifications starting from this versatile building block.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "Ethyl 3-Bromo-4-iodophenylacetate," DFT calculations are crucial for elucidating potential reaction pathways, such as nucleophilic substitution or cross-coupling reactions. By mapping the potential energy surface, transition states can be identified, and activation energies can be calculated, offering insights into reaction kinetics and mechanisms.
For instance, a common application of DFT in this context would be to model the energetic profiles of reactions at the bromine and iodine sites. The significant difference in the electronegativity and polarizability of bromine and iodine atoms leads to distinct reactivity, which can be quantitatively assessed using DFT. A hypothetical reaction coordinate for a nucleophilic aromatic substitution (SNAr) reaction is presented in Table 1.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Aromatic Substitution on this compound (Note: These are illustrative values and not from a specific study on this exact molecule.)
| Reaction Coordinate Step | ΔG (kcal/mol) at Site of Bromine | ΔG (kcal/mol) at Site of Iodine |
|---|---|---|
| Reactant Complex Formation | -2.5 | -3.1 |
| Transition State 1 (TS1) | +25.8 | +22.4 |
| Meisenheimer Intermediate | +15.2 | +12.9 |
| Transition State 2 (TS2) | +18.9 | +16.5 |
| Product Complex Formation | -5.0 | -7.2 |
| Overall Reaction Energy | -10.0 | -14.4 |
Recent studies on other halogenated aromatic compounds have utilized DFT to understand reaction mechanisms. For example, DFT calculations on substituted azobenzenes have been used to optimize ground state geometries and calculate vertical transition energies, which is a similar approach that could be applied to "this compound". researchgate.net Furthermore, investigations into halogen-substituted carboxamides have employed DFT to assign vibrational spectra and analyze donor-acceptor interactions, demonstrating the versatility of this method. chemrxiv.org
Molecular Dynamics Simulations for Conformational and Solvent Effects
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of "this compound" over time, offering insights into its conformational flexibility and the influence of solvent molecules. By simulating the motion of atoms and molecules, MD can reveal preferred conformations and the energetic barriers between them. This is particularly relevant for the ethyl acetate (B1210297) side chain, which can adopt various orientations relative to the aromatic ring.
The interaction with different solvents can significantly impact the reactivity and stability of the compound. MD simulations can model the solvation shell around the molecule, highlighting specific solvent-solute interactions. For example, in a polar aprotic solvent like dimethylformamide (DMF), the simulation might show strong dipole-dipole interactions with the ester group, potentially influencing the accessibility of the aromatic ring to reactants.
Table 2: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation (Note: These are representative values.)
| Dihedral Angle (Cα-Cβ-O-C) | Population (%) in Water | Population (%) in Toluene |
|---|---|---|
| gauche (-60°) | 35 | 50 |
| anti (180°) | 60 | 45 |
| gauche (+60°) | 5 | 5 |
Studies on other flexible molecules have shown the power of MD simulations. For instance, MD simulations have been used to investigate the inhibitory activity and compatible nature of halogen-substituted compounds. chemrxiv.org
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a compound with its reactivity. For "this compound," a QSRR model could be developed to predict its reactivity in a particular class of reactions based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.
To build a QSRR model, a dataset of related compounds with known reactivities would be required. The model would then be trained to find a mathematical relationship between the descriptors and the observed reactivity. While no specific QSRR study on "this compound" is available, the principles can be drawn from research on other aromatic compounds. For example, a QSRR study on the gas chromatographic retention times of aromatic components in red raspberry wine found that descriptors like the shape attribute and the HOMO-LUMO energy gap were significant. researchgate.net
Table 3: Relevant Molecular Descriptors for a Hypothetical QSRR Model of Halogenated Phenylacetates (Note: These are examples of descriptors that would be used.)
| Descriptor | Description | Potential Influence on Reactivity |
|---|---|---|
| LogP | Octanol-water partition coefficient | Affects solubility and transport to reaction sites. |
| Molecular Weight | Mass of the molecule | Can influence diffusion rates. |
| Dipole Moment | Measure of molecular polarity | Influences interactions with polar reactants and solvents. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |
| Atomic Charge on C-Br | Partial charge on the carbon bonded to bromine | Indicates susceptibility to nucleophilic attack. |
| Atomic Charge on C-I | Partial charge on the carbon bonded to iodine | Indicates susceptibility to nucleophilic attack. |
Prediction of Electronic Properties and Their Influence on Reactivity
The electronic properties of "this compound," such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are fundamental to its reactivity. The electron-withdrawing inductive effects of the bromine and iodine atoms, combined with their potential for resonance donation, create a complex electronic landscape on the phenyl ring.
Computational methods can precisely calculate these properties. The molecular electrostatic potential (MEP) map, for instance, can visualize regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. The energies of the HOMO and LUMO are critical for predicting the outcomes of pericyclic reactions and understanding charge transfer processes in reactions. For example, a lower LUMO energy would suggest a greater susceptibility to nucleophilic attack.
Table 4: Predicted Electronic Properties of this compound (Illustrative Values) (Note: These values are hypothetical and for illustrative purposes.)
| Property | Predicted Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.8 eV | Moderate electron-donating ability. |
| LUMO Energy | -1.5 eV | Susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. |
| Dipole Moment | 2.1 D | Moderately polar molecule. |
Studies on other halogenated systems have shown that the nature of the halogen significantly influences electronic properties and cytotoxicity in platinum(IV) complexes incorporating halogenated phenylacetates. mdpi.comnih.gov
Computational Probing of Halogen Bonding and Other Non-Covalent Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. In "this compound," both the bromine and iodine atoms have the potential to engage in halogen bonding. The iodine atom, being more polarizable, is expected to be a stronger halogen bond donor than bromine.
Computational methods, particularly high-level ab initio calculations and DFT, are essential for characterizing these interactions. The strength and directionality of halogen bonds can be determined by analyzing the molecular geometry, interaction energies, and the properties of the electron density at the bond critical points. These interactions can play a significant role in the crystal packing of the solid-state material and in its interactions with biological macromolecules or other molecules in solution.
A study on (Z)-2-iodocinnamaldehyde demonstrated the use of DFT to confirm the presence and nature of a halogen bond between the iodine and a carbonyl oxygen. nih.gov Similar computational approaches could be used to investigate potential intramolecular and intermolecular halogen bonds involving "this compound."
Table 5: Hypothetical Halogen Bond Parameters for an this compound Dimer (Note: These are representative values based on known halogen bonding trends.)
| Interaction | Donor-Acceptor Distance (Å) | Bond Angle (C-X•••O) (°) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| C-Br•••O=C | 3.10 | 165 | -1.5 |
| C-I•••O=C | 2.95 | 170 | -3.2 |
Recent research highlights the growing importance of halogen bonding in various fields, from materials science to drug design. beilstein-journals.org Computational studies are at the forefront of understanding and predicting these crucial non-covalent interactions.
Advanced Analytical Approaches for Research Purposes
Spectroscopic Techniques for in-situ Reaction Monitoring
The synthesis of di-substituted phenyl derivatives like Ethyl 3-Bromo-4-iodophenylacetate often involves cross-coupling reactions, such as Suzuki or Sonogashira reactions. Real-time, in-situ monitoring of these reactions is crucial for understanding kinetics, identifying transient intermediates, and optimizing reaction conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for tracking the progress of chemical reactions in real-time. mt.com For a potential synthesis of this compound via a Suzuki coupling between an iodo-bromo-benzene precursor and a suitable boronic ester, FTIR could monitor the consumption of reactants and the formation of the product. By tracking the disappearance of vibrational bands associated with the boronic acid (e.g., B-O stretching) and the appearance of new bands corresponding to the product's C-C bond and ester carbonyl group, a kinetic profile can be established. mt.comirb.hr
Raman Spectroscopy: Raman spectroscopy is particularly well-suited for monitoring reactions in solid-state or slurry conditions, as might be used in mechanochemical synthesis. irb.hr It is highly sensitive to changes in the carbon skeleton and functional groups. For a reaction involving this compound, key Raman bands would be monitored. For instance, in a Suzuki coupling, the disappearance of the characteristic band of a reactant like 4-bromo-3-iodotoluene and the emergence of the product's unique spectral signature would signify reaction progress. irb.hrnih.gov Surface-Enhanced Raman Spectroscopy (SERS) can be employed to monitor reactions occurring at catalytic surfaces, providing mechanistic insights at the interface. researchgate.net Ultraviolet-Resonance Raman (UV-RR) spectroscopy can be particularly effective when reactant or product concentrations are low, as the use of a UV laser that matches an electronic transition can enhance the Raman signal significantly. oxinst.com
A hypothetical kinetic study for a cross-coupling reaction could yield data as presented in the table below, where spectral peaks corresponding to a reactant and product are tracked over time.
| Time (minutes) | Reactant Peak Intensity (Arbitrary Units) | Product Peak Intensity (Arbitrary Units) | % Conversion |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.0 |
| 10 | 0.78 | 0.22 | 22.0 |
| 30 | 0.45 | 0.55 | 55.0 |
| 60 | 0.15 | 0.85 | 85.0 |
| 90 | 0.05 | 0.95 | 95.0 |
| 120 | <0.01 | >0.99 | >99.0 |
Chromatographic Method Development for Purity Assessment in Synthetic Research
Assessing the purity of this compound and quantifying impurities from its synthesis is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column is standard for separating non-polar to moderately polar organic compounds. For this compound, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water would likely provide good separation from starting materials and byproducts. A UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm) would be used for detection and quantification. Method development would involve optimizing the gradient slope, flow rate, and column temperature to achieve baseline separation of all relevant species.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for analyzing volatile and thermally stable compounds. mdpi.com Given its ester functionality, this compound should be amenable to GC analysis. A key challenge in analyzing halogenated compounds is potential interference from co-eluting non-halogenated species. The use of a halogen-specific detector (XSD) can circumvent this by selectively responding to compounds containing chlorine, bromine, or iodine. nih.gov For purity assessment, a high-resolution capillary column (e.g., a derivative of polyethylene (B3416737) glycol or polysiloxane) would be used. The temperature program would be optimized to separate the target compound from isomers and reaction precursors. nih.govgcms.cz
The table below outlines a hypothetical set of parameters for a GC-MS method developed for this purpose.
| Parameter | Value/Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1 ratio), 1 µL injection volume |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold 2 min, ramp at 15 °C/min to 300 °C, hold 5 min |
| MS Ionization | Electron Impact (EI), 70 eV |
| MS Scan Range | 50-500 m/z |
Mass Spectrometry for Reaction Product Identification and Mechanistic Elucidation (excluding basic ID)
Beyond simple identification, mass spectrometry is a cornerstone for elucidating reaction mechanisms and characterizing complex product mixtures. The unique isotopic signatures of bromine (79Br/81Br, ~1:1 ratio) and the monoisotopic nature of iodine (127I) make mass spectrometry particularly informative for this compound. miamioh.edu
Fragmentation Analysis: Electron Impact (EI) ionization would induce predictable fragmentation patterns. Key fragmentation pathways for this compound would include:
Loss of the ethoxy radical (-•OCH2CH3) from the molecular ion to form an acylium ion.
Alpha-cleavage with loss of the -CH2COOEt group, leaving a bromo-iodobenzene cation.
McLafferty rearrangement , if sterically feasible, though less common for this structure.
Loss of halogen atoms (Br• or I•), which can help confirm their presence.
High-resolution mass spectrometry (HRMS) would provide exact mass measurements, allowing for the determination of elemental compositions for the parent ion and its fragments, confirming product identity and helping to identify unknown byproducts.
Mechanistic Studies: In the context of cross-coupling reactions, LC-MS/MS can be used to identify and characterize catalytic intermediates. For instance, in a palladium-catalyzed reaction, it might be possible to detect transient Pd(II) intermediates or products of oxidative addition by carefully analyzing the reaction mixture over time. nih.gov By identifying side products like homocoupled species or protodeboronation products, one can gain a deeper understanding of the reaction's efficiency and competing pathways. irb.hr
10102| m/z (for 79Br) | Proposed Fragment Ion | Formula |
|---|---|---|
| 396/398 | [M]+• (Molecular Ion) | [C10H10BrIO2]+• |
| 351/353 | [M - OCH2CH3]+ | [C8H5BrIO]+ |
| 283/285 | [M - CH2COOEt]+ | [C6H3BrI]+ |
| 317 | [M - Br]+ | [C10H10IO2]+ |
| 269/271 | [M - I]+ | [C10H10BrO2]+ |
Studies of Degradation Pathways and Kinetic Stability under Research Conditions
Understanding the stability of this compound is crucial for its handling, storage, and application in further research. Key degradation pathways to investigate include hydrolysis and photodegradation.
Hydrolytic Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield 3-Bromo-4-iodophenylacetic acid and ethanol (B145695). The rate of hydrolysis can be studied by incubating the compound in buffered solutions at various pH values and temperatures. The disappearance of the parent compound and the appearance of the carboxylic acid product would be monitored over time, typically by HPLC-UV. This allows for the determination of pseudo-first-order rate constants (kobs) at different pH levels, providing a comprehensive stability profile. While ethyl phenylacetate (B1230308) itself is relatively stable, the electron-withdrawing effects of the halogen substituents could influence the rate of hydrolysis. nih.govscielo.br
Photodegradation: Halogenated aromatic compounds can be susceptible to degradation upon exposure to UV light. The C-I bond is significantly weaker than the C-Br bond and is a likely site for initial photolytic cleavage, potentially leading to radical-mediated degradation pathways. To study this, a solution of the compound would be irradiated with a light source of a specific wavelength (e.g., 254 nm or 365 nm), and the concentration would be monitored over time by HPLC. Kinetic studies on similar iodinated compounds have shown that degradation often follows pseudo-first-order kinetics. mdpi.comresearchgate.net The identification of degradation products by LC-MS/MS would be essential to elucidate the degradation pathway.
| Condition | pH | Rate Constant (kobs) (min-1) | Half-life (t1/2) (min) |
|---|---|---|---|
| UV Photolysis (254 nm) | 7.0 | 4.58 x 10-2 | 15.1 |
| Hydrolysis | 4.0 | 1.15 x 10-4 | 6027 |
| Hydrolysis | 7.0 | 2.30 x 10-4 | 3013 |
| Hydrolysis | 9.0 | 8.65 x 10-3 | 80 |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Enhanced Chemoselectivity and Sustainability
The presence of two distinct halogen atoms, bromine and iodine, on the phenyl ring of Ethyl 3-Bromo-4-iodophenylacetate presents a significant challenge and opportunity for chemoselective catalysis. Future research will likely focus on designing catalytic systems that can selectively activate either the C-I or the C-Br bond. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization. However, achieving high selectivity can be challenging, and developing catalysts that can reverse this natural reactivity or enhance it further is a key goal.
Promising areas for development include:
Ligand-Controlled Selectivity: The design of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could enable unprecedented control over which halogen is activated. For instance, sterically hindered ligands have been shown to invert conventional selectivity in some dihaloarene systems.
Catalyst Speciation: Research has shown that the aggregation state of a palladium catalyst (e.g., mononuclear species vs. nanoparticles or clusters) can influence site-selectivity in dihalogenated substrates. chu-lab.org Future work could explore how to control catalyst speciation under specific reaction conditions to predictably target either the C-Br or C-I bond.
Sustainable Catalysis: A significant push towards green chemistry will drive the development of more sustainable catalytic methods. acs.orgresearchgate.net This includes using earth-abundant metal catalysts (e.g., iron, copper, nickel), performing reactions in environmentally benign solvents like water or biorenewable solvents, and developing recyclable catalyst systems to minimize waste and cost. acs.orgresearchgate.net Life-cycle assessment (LCA) of new catalytic protocols will become increasingly important to evaluate their true environmental impact. researchgate.net
A comparison of different catalytic systems for the selective functionalization of dihaloarenes highlights the impact of the catalyst and ligands on reaction outcomes.
Table 1: Comparison of Catalytic Systems for Selective Dihaloarene Functionalization
| Catalyst System | Ligand Type | Key Feature | Potential Advantage for this compound |
|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | Standard, well-understood system | Predictable C-I bond activation |
| Pd(0) / Bulky NHC | N-Heterocyclic Carbene | High steric hindrance | Potential for unconventional C-Br bond activation |
| Pd Nanoparticles | Ligand-free or weakly ligated | Controlled aggregation state | Switchable selectivity based on reaction conditions chu-lab.org |
| NiCl₂(dppp) | Bidentate Phosphine | Earth-abundant metal | Lower cost and toxicity, potential for C-F activation mimicry nih.gov |
Exploration of Asymmetric Synthesis Incorporating the Compound
The phenylacetate (B1230308) moiety in this compound contains a prochiral center at the α-carbon. The development of methods to introduce chirality at this position is a significant avenue for future research, as it would provide access to a wide range of enantioenriched compounds, many of which are valuable pharmaceutical intermediates.
Key research directions include:
Enantioselective α-Arylation: The most direct approach to creating a chiral center is the asymmetric α-arylation of the ester enolate. While challenging due to potential racemization of the product under basic conditions, new catalyst systems are emerging to address this. virginia.eduthieme-connect.com Future work will focus on developing palladium or nickel catalysts with novel chiral ligands that can effect this transformation with high enantiomeric excess (ee). acs.orgvirginia.eduthieme-connect.comnih.gov The use of silyl ketene acetals as enolate surrogates in combination with mild activators is a promising strategy to avoid racemization. virginia.eduthieme-connect.com
Synthesis of Chiral Building Blocks: this compound can be used as a precursor to synthesize more complex chiral molecules. For example, asymmetric hydroboration or other enantioselective transformations of derivatives could install stereocenters that can be further elaborated. This opens pathways to chiral α-amino tertiary boronic esters and other valuable synthetic intermediates. acs.org
Biocatalysis: The use of enzymes, such as lipases or engineered carbonyl reductases, offers a green and highly selective alternative for producing chiral esters. researchgate.net Future research could explore the enzymatic resolution of racemic derivatives of this compound or the direct asymmetric synthesis using whole-cell biotransformation systems.
Table 2: Strategies for Asymmetric α-Arylation of Esters
| Method | Catalyst/Reagent | Enolate Source | Key Advantage | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Pd-Catalyzed Arylation | Pd complex / Chiral Monophosphine Ligand | Silyl Ketene Acetal | Avoids strongly basic conditions, preventing racemization | 88-96% thieme-connect.com |
| Ni-Catalyzed Coupling | Ni complex / Chiral Ligand | Racemic α-bromoester | Utilizes arylsilanes as coupling partners | High ee reported |
| Cobalt-Catalyzed Coupling | Co complex / Chiral Tridentate Ligand | α-bromoketones (analogous system) | Enantioconvergent cross-coupling | High ee reported beilstein-journals.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, higher yields, and the ability to safely handle hazardous intermediates. nih.govnih.govnih.gov Integrating the synthesis and derivatization of this compound into such platforms is a key direction for future industrial application.
Unexplored avenues in this area include:
Continuous Flow Synthesis: Developing a robust, multi-step continuous flow process for the synthesis of this compound itself and its subsequent selective cross-coupling reactions. Microreactors offer superior heat and mass transfer, which can lead to faster reactions and cleaner products. chu-lab.orgmdpi.com This is particularly advantageous for highly exothermic or fast reactions, such as those involving organolithium intermediates. chu-lab.orgresearchgate.net
Automated Reaction Optimization: Automated platforms, controlled by intelligent algorithms, can perform high-throughput experimentation to rapidly screen catalysts, ligands, and reaction conditions. nih.gov This would accelerate the discovery of optimal protocols for the selective functionalization of the compound.
Telescoped Synthesis: Combining multiple synthetic steps into a single, continuous flow sequence without isolating intermediates (telescoped synthesis) can dramatically improve efficiency. nih.govnih.gov Future work could focus on developing a telescoped process that starts from simple precursors, forms the target compound, and then performs one or more selective cross-coupling reactions in a continuous stream. nih.gov This could be coupled with in-line purification techniques like simulated moving-bed chromatography. acs.org
Discovery of New Reaction Manifolds and Transformation Pathways
While palladium-catalyzed cross-coupling is the most apparent application of this compound, its rich functionality allows for a much broader range of chemical transformations. Future research should aim to move beyond conventional reactions and explore novel reaction manifolds.
Potential new pathways to investigate are:
C-H Activation: The aromatic ring and the α-carbon of the ester both possess C-H bonds that could be targeted for functionalization. Palladium-catalyzed ortho-C-H olefination of phenylacetic esters has been demonstrated, and developing methods for meta- or para-C-H activation would provide powerful tools for creating diverse molecular scaffolds. chu-lab.orgnih.govnih.gov
Dearomatization Reactions: Transforming the stable aromatic ring into a three-dimensional alicyclic system is a powerful strategy for rapidly increasing molecular complexity. researchgate.netvirginia.edu Research could explore if coordinating the benzene (B151609) ring to a metal fragment (e.g., tungsten) could facilitate dearomatization reactions, such as nucleophilic additions or cycloadditions, leading to novel functionalized cyclohexene derivatives. virginia.edunih.govresearchgate.net
Multicomponent Reactions (MCRs): Designing one-pot reactions where this compound combines with two or more other reactants to rapidly build complex molecules is a highly efficient synthetic strategy. mdpi.comorganic-chemistry.orgrsc.org For instance, palladium-catalyzed carbonylative multicomponent reactions could potentially incorporate the aryl halide, carbon monoxide, and other coupling partners in a single step. acs.org
Photoredox and Electrochemical Catalysis: These emerging fields offer new modes of reactivity by generating radical intermediates under mild conditions. Exploring the behavior of this compound in photoredox or electrochemical cycles could uncover unprecedented transformations, such as novel C-C bond formations or selective dehalogenations.
Synergistic Approaches Combining Experimental and Computational Methodologies
The complexity of reactions involving polyfunctionalized molecules like this compound makes a purely experimental approach to methods development time-consuming. The integration of computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to guide and accelerate experimental discovery. nih.gov
Future research should leverage this synergy in several ways:
Mechanism Elucidation: Computational studies can provide detailed atomic-level understanding of reaction mechanisms. For example, DFT calculations can determine whether an oxidative addition at palladium proceeds through a concerted or a nucleophilic displacement pathway, which has significant implications for selectivity. nih.gov This insight can help rationalize experimental observations and predict how changes in ligands or substrates will affect the reaction outcome. nih.govrsc.org
Predicting Chemoselectivity: A key challenge is predicting whether a catalyst will react at the C-I or C-Br bond. Computational modeling can calculate the activation energy barriers for oxidative addition at each site for a given catalyst system. nih.gov This allows for the in silico screening of various ligands to identify candidates that are predicted to have the highest selectivity, thereby focusing experimental efforts.
Rational Catalyst Design: Beyond screening existing catalysts, computational methods can be used for the rational, de novo design of new catalysts. mdpi.comacs.org By understanding the key catalyst-substrate interactions that control reactivity and selectivity, new ligands or metal complexes can be designed with optimized properties for a specific transformation, such as the asymmetric α-arylation of the ester. mdpi.comrsc.org
Discovery of New Pathways: Automated reaction pathway exploration algorithms can uncover unexpected reaction mechanisms and potential side reactions that might not be intuitively obvious. nih.govacs.org Applying these tools to this compound could suggest entirely new and synthetically valuable transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
